6-Methoxy-2-methylbenzoxazole

Catalog No.
S774109
CAS No.
23999-64-6
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-methylbenzoxazole

CAS Number

23999-64-6

Product Name

6-Methoxy-2-methylbenzoxazole

IUPAC Name

6-methoxy-2-methyl-1,3-benzoxazole

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3

InChI Key

IMRVVUQHPUZLSC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=C(C=C2)OC

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OC

Chemical Identity

6-Methoxy-2-methylbenzoxazole is an organic compound belonging to the class of benzoxazoles. These molecules consist of a six-membered benzene ring fused to a five-membered oxazole ring. In the case of 6-methoxy-2-methylbenzoxazole, a methoxy group (CH3O) is attached at the sixth position of the benzene ring, and a methyl group (CH3) is attached at the second position.

  • PubChem [Inxight Drugs]: 6-Methoxy-2-methylbenzoxazole - Inxight Drugs:
  • National Center for Biotechnology Information (NCBI):

Research Areas

  • Pharmaceutical research: Some benzoxazole derivatives exhibit biological activity and are being studied for their potential applications in drug discovery [1].
  • Material science: Benzoxazole derivatives are being explored for their potential use in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [2].

6-Methoxy-2-methylbenzoxazole is an organic compound with the molecular formula C₉H₉NO₂ and a CAS Registry Number of 23999-64-6. This compound features a benzoxazole ring structure, characterized by a fused benzene and oxazole ring, with a methoxy group at the 6-position and a methyl group at the 2-position. It is known for its potential biological activities and is utilized in various chemical applications.

, particularly those involving electrophilic aromatic substitution due to the presence of electron-donating groups. It can undergo:

  • Nucleophilic substitutions: The methoxy group can be replaced under certain conditions.
  • Condensation reactions: It can react with aromatic aldehydes to form styrylbenzoxazoles, which are important intermediates in organic synthesis .
  • Deuteration reactions: The kinetics of acid deuterium exchange have been studied, indicating its reactivity in acidic media .

Research indicates that 6-Methoxy-2-methylbenzoxazole exhibits notable biological activities, particularly in enzyme modulation. It has been shown to interact with cytochromes P450, acting as an inhibitor of mixed-function oxidase activities . This suggests potential applications in pharmacology, particularly in drug metabolism studies.

The synthesis of 6-Methoxy-2-methylbenzoxazole can be achieved through various methods:

  • Condensation Reactions: One common method involves the reaction of 2-aminophenol with methoxy-substituted aromatic aldehydes.
  • Cyclization Methods: Another approach includes cyclization reactions involving ortho-substituted phenols and isocyanates or isothiocyanates.
  • Catalytic Methods: Recent advancements have introduced efficient catalytic systems for synthesizing benzoxazoles, enhancing yield and selectivity .

6-Methoxy-2-methylbenzoxazole finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting enzyme pathways.
  • Chemical Synthesis: It acts as an intermediate in synthesizing other organic compounds, particularly in creating more complex heterocycles.
  • Analytical Chemistry: Its unique structural features make it useful in analytical applications, including chromatography and spectroscopy .

Several compounds share structural similarities with 6-Methoxy-2-methylbenzoxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Ethoxy-2-methylbenzoxazoleEthoxy group at the 6-positionDifferent electronic properties affecting reactivity
6-Methoxy-2-methylbenzothiazoleContains a thiazole ring insteadExhibits different biological activities due to sulfur presence
BenzoxazoleLacks substituents at positions 2 and 6Serves as a parent structure for derivatives like 6-Methoxy-2-methylbenzoxazole

These compounds illustrate the diversity within the benzoxazole family while emphasizing the unique properties imparted by specific substituents on the ring structure. The variations in substituents lead to differences in reactivity and biological activity, making each compound distinct.

XLogP3

2.1

Other CAS

23999-64-6

Wikipedia

6-Methoxy-2-methylbenzoxazole

Dates

Modify: 2023-08-15

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